Physical and chemical properties of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol
Physical and chemical properties of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physical and Chemical Properties
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol is an organic compound with the molecular formula C₇H₁₄O₃.[1][2][3][4] It is a colorless to light yellow liquid utilized as a versatile building block in the synthesis of various organic molecules.[2] Its structure, which includes a dioxane ring and a hydroxyl group, makes it a valuable intermediate in the production of specialty chemicals, particularly in the pharmaceutical and agrochemical industries.[2]
Table 1: Physical and Chemical Properties of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O₃ | [1][2][3][4] |
| Molecular Weight | 146.18 g/mol | [2][3][4][5] |
| CAS Number | 4728-12-5 | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | 197-198°C | [2] |
| Boiling Point | 207.7°C | [2] |
| Density | 1.004 g/cm³ | [4] |
| Purity | 96% - 98% | [2][5][6] |
| Storage Conditions | 2-8°C, in an inert atmosphere | [2][4][7] |
Chemical Reactivity and Applications
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol is a versatile chemical intermediate due to the reactivity of its hydroxyl group and the stability of the dioxane ring.[1] It serves as a key precursor in the synthesis of more complex organic molecules.[1]
The primary chemical reactions involving this compound include:
-
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate.[1]
-
Reduction: The compound can be reduced to other alcohols using reducing agents such as lithium aluminum hydride.[1]
-
Substitution Reactions: The hydroxyl group can be replaced by other functional groups, such as halides or amines, through nucleophilic substitution reactions.[1]
Its structural features make it a valuable scaffold in medicinal chemistry for drug design.[1] Studies have indicated its potential cytostatic properties against cancer cells.[1] Furthermore, it is used in biochemical research to investigate enzyme-catalyzed reactions and metabolic pathways.[1]
Experimental Protocols
Synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol
A common synthesis method involves the reaction of 2-hydroxymethyl-1,3-propanediol with 2,2-dimethoxypropane in the presence of an acid catalyst.[8]
-
Reaction Setup: A mixture of 2-hydroxymethyl-1,3-propanediol (61.6 mmol), 2,2-dimethoxypropane (95.2 mmol), and 4-toluenesulfonic acid monohydrate (2.58 mmol) in tetrahydrofuran (450 ml) is prepared.[8]
-
Stirring: The reaction mixture is stirred at 20°C for 1 hour.[8]
-
Workup: Triethylamine (5 ml) is added to quench the reaction, and the solvent is removed under reduced pressure.[8]
-
Purification: The crude product is purified by silica gel column chromatography (eluent: chloroform/ethanol, 10:1) to yield (2,2-Dimethyl-1,3-dioxan-5-yl)methanol as a colorless oil.[8]
Synthesis of the Precursor 2,2-Dimethyl-1,3-dioxan-5-one
The ketone precursor can be synthesized from (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol.[1]
-
Substrate Preparation: (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol (26 mmol) is dissolved in dry methylene chloride (70 mL).[1]
-
Reagent Addition: An aqueous solution of NaIO₄ (0.5 M, 125 mL, 63 mmol) is added dropwise at 0°C.[1][9]
-
Stirring: The reaction is allowed to proceed for 1 hour at room temperature.[1][9]
-
Workup: The mixture is extracted with dichloromethane, and the organic layer is washed with 5% aqueous sodium thiosulfate and brine, then dried over Na₂SO₄.[9]
-
Isolation: Evaporation of the solvent yields 2,2-dimethyl-1,3-dioxan-5-one.[1][9]
Spectroscopic Data
-
¹H NMR (CDCl₃):
-
δ 1.45 (s, 6H, CH₃ groups)
-
δ 3.80 (d, J = 12.0 Hz, 2H, dioxane ring protons)
-
δ 3.60 (d, J = 12.0 Hz, 2H, dioxane ring protons)[1]
-
-
¹H NMR ((CD₃)₂SO):
-
δ 1.30 (6H, s, 2×CH₃)
-
δ 1.69 (1H, m, CH)
-
δ 3.38 (2H, dd, J=5.2, 6.6 Hz, CH₂OH)
-
δ 3.61 (2H, dd, J=11.8, 7.1 Hz, 2×H(ax))
-
δ 3.82 (2H, dd, J=11.8, 4.4 Hz, 2×H(eq))
-
δ 4.53 (1H, t, J=5.2 Hz, D₂O exchangeable, OH)[8]
-
-
GC-MS Analysis:
-
Molecular Ion Peak: m/z 146 [M]⁺
-
Fragmentation Patterns: m/z 101 (loss of CH₂OH), m/z 85 (dioxane ring cleavage)[1]
-
Safety and Handling
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol is classified as harmful if swallowed (H302) and is an irritant.[10] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[11]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[12] Avoid breathing vapors, mist, or gas.[12] Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke when using this product.[11]
-
Storage: Store in a well-ventilated place at 2-8°C.[2][4] Keep the container tightly closed.[12]
In case of exposure:
-
If Swallowed: Call a poison center or doctor if you feel unwell.[11]
-
If on Skin: Wash with plenty of soap and water.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
References
- 1. (2,2-Dimethyl-1,3-dioxan-5-yl)methanol | 4728-12-5 | Benchchem [benchchem.com]
- 2. (2,2-Dimethyl-1,3-dioxan-5-yl)methanol [myskinrecipes.com]
- 3. (2,2-Dimethyl-1,3-dioxan-5-yl)methanol | C7H14O3 | CID 3584869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2,2-Dimethyl-1,3-dioxan-5-yl)methanol | 4728-12-5 | FD144048 [biosynth.com]
- 5. calpaclab.com [calpaclab.com]
- 6. (2,2-Dimethyl-1, 3-dioxan-5-yl)methanol, 4728-12-5 | BroadPharm [broadpharm.com]
- 7. (2,2-Dimethyl-1,3-dioxan-5-yl)methanol (BLDP-BD167526-5g) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 8. prepchem.com [prepchem.com]
- 9. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]
- 10. matrixscientific.com [matrixscientific.com]
- 11. (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol | 4728-14-7 [amp.chemicalbook.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
